REACTION_SMILES
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[CH3:14][S:15]([CH3:16])=[O:17].[CH3:18][CH2:19][O:20][CH2:21][CH3:22].[Cl:1][c:2]1[cH:3][c:4]([CH2:5][Cl:6])[cH:7][c:8]([Cl:10])[cH:9]1.[Na:11][C:12]#[N:13]>>[Cl:1][c:2]1[cH:3][c:4]([CH2:5][C:12]#[N:13])[cH:7][c:8]([Cl:10])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1cc(Cl)cc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[Na]
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Name
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Type
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product
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Smiles
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N#CCc1cc(Cl)cc(Cl)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |